molecular formula C20H21NO8 B2708206 Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate CAS No. 380315-59-3

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B2708206
CAS No.: 380315-59-3
M. Wt: 403.387
InChI Key: KWUPQIWKXKUZLE-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound characterized by its unique pyrano[3,2-c]pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-c]pyran derivatives with different substituents. Examples include:

  • Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate analogs with variations in the amino or methoxy groups.
  • Other heterocyclic compounds with similar structural motifs, such as indole or imidazole derivatives.

Uniqueness

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The compound's structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O7C_{19}H_{21}N_{3}O_{7}, with a molecular weight of approximately 373.39 g/mol. The presence of multiple methoxy groups and a pyran moiety contributes to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of dihydropyran derivatives against various cancer cell lines. For instance, derivatives similar to this compound were tested against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values ranging from 26.6 to 42.6 µM for different derivatives .

Table 1: Anti-Cancer Activity of Similar Compounds

CompoundCell LineIC50 (µM)
4gSW-48034.6
4iSW-48035.9
4jMCF-726.6

These findings suggest that the methoxy substitutions on the phenyl ring enhance the anti-cancer properties of these compounds.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that benzopyran derivatives can inhibit TNF-α production, a key mediator in inflammatory processes . The structural features of this compound suggest potential efficacy in modulating inflammatory pathways.

Antimicrobial Activity

Antimicrobial assessments have shown that similar pyran derivatives exhibit broad-spectrum activity against various bacterial strains. For example, compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B15Staphylococcus aureus
Compound C20Pseudomonas aeruginosa

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and inflammation. Cyclin-dependent kinases (CDKs) have been identified as valid targets for pyran-containing compounds due to their role in cell cycle regulation . Additionally, the compound's antioxidant properties may contribute to its protective effects against oxidative stress-related damage.

Case Studies

  • Study on Anti-Cancer Properties : A study synthesized several dihydropyran derivatives and evaluated their cytotoxicity against HCT116 and MCF-7 cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .
  • Inflammation Modulation : Research demonstrated that compounds with similar structures could reduce TNF-α levels in vitro, suggesting a mechanism for their anti-inflammatory effects .

Properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-9-6-11-15(20(23)28-9)14(16(18(21)29-11)19(22)27-5)10-7-12(24-2)17(26-4)13(8-10)25-3/h6-8,14H,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUPQIWKXKUZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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